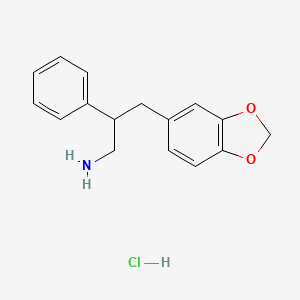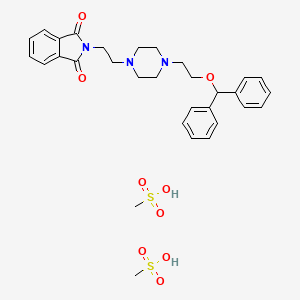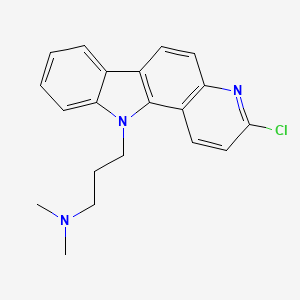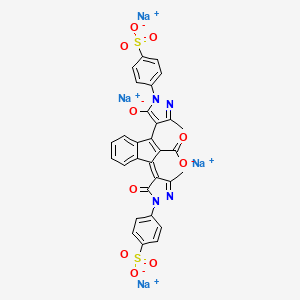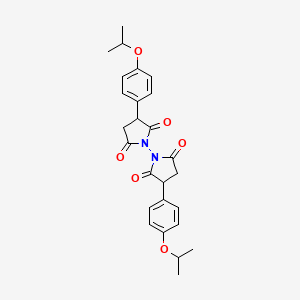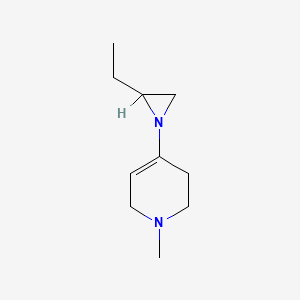
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring that is partially hydrogenated and substituted with an aziridine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Hydrogenation: The pyridine ring is partially hydrogenated to form the tetrahydropyridine derivative. This can be achieved using catalytic hydrogenation with a catalyst such as palladium on carbon.
Introduction of the Aziridine Group: The aziridine group can be introduced through the reaction of the tetrahydropyridine derivative with an appropriate aziridine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the pyridine ring or reduce other functional groups.
Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine would depend on its specific application. For example, if used as a ligand, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5,6-Tetrahydropyridine: A simpler analog without the aziridine group.
4-(2-Ethyl-1-aziridinyl)pyridine: A compound with a similar aziridine substitution but without the tetrahydropyridine ring.
1-Methylpyridine: A compound with a methyl substitution but lacking the aziridine group and hydrogenation.
Uniqueness
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is unique due to the combination of its partially hydrogenated pyridine ring and the presence of the aziridine group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
102206-74-6 |
|---|---|
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4-(2-ethylaziridin-1-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-3-9-8-12(9)10-4-6-11(2)7-5-10/h4,9H,3,5-8H2,1-2H3 |
InChI-Schlüssel |
NNIXUMRMERQRCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN1C2=CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


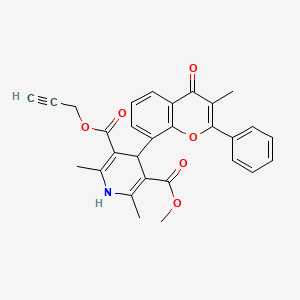
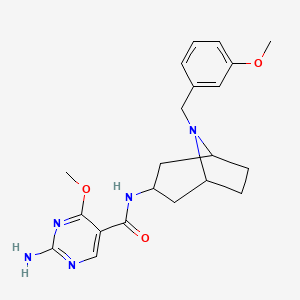
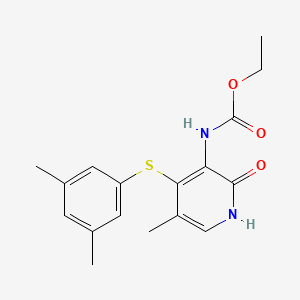
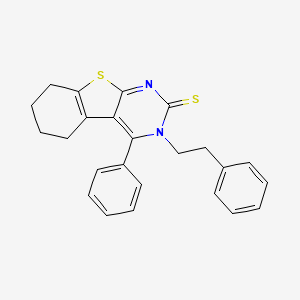
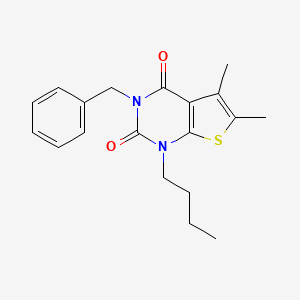

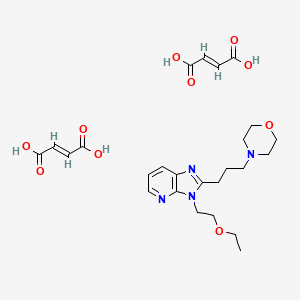
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
